Lepachol acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lepachol acetate can be synthesized through the acetylation of lapachol. The process typically involves the reaction of lapachol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction of lapachol from natural sources followed by chemical modification. The extraction process includes solvent extraction techniques, and the subsequent acetylation is performed using standard organic synthesis protocols .
Chemical Reactions Analysis
Types of Reactions: Lepachol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Lepachol acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various naphthoquinone derivatives.
Biology: Studied for its antimicrobial and antiparasitic properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities. .
Industry: Utilized in the development of pharmaceuticals and as a natural dye.
Mechanism of Action
Lepachol acetate exerts its effects primarily through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases. The compound interacts with cellular enzymes, leading to the production of semiquinone radicals and ROS, which induce oxidative stress and damage cellular components. Additionally, this compound inhibits topoisomerase enzymes, disrupting DNA replication and transcription processes, ultimately leading to cell death .
Comparison with Similar Compounds
Lepachol acetate is compared with other naphthoquinone derivatives such as:
Juglone: Isolated from black walnut, exhibits similar anticancer and antimicrobial properties.
Plumbagin: Obtained from Plumbago species, known for its anticancer and anti-inflammatory activities.
Atovaquone: A synthetic derivative of lapachol, used as an antimalarial and antipneumocystis agent
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its ability to generate ROS and inhibit topoisomerases makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSPRNADVQNDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298499 | |
Record name | Vitamin MK 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957-78-8 | |
Record name | Lepachol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vitamin MK 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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